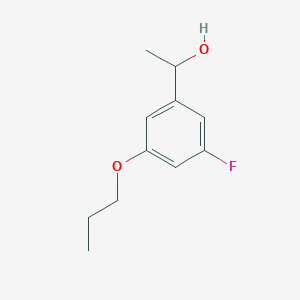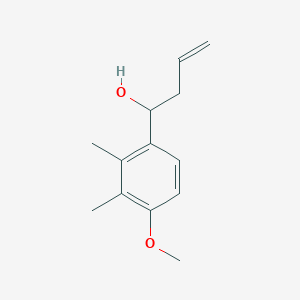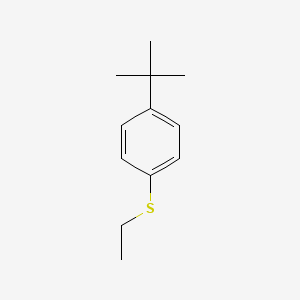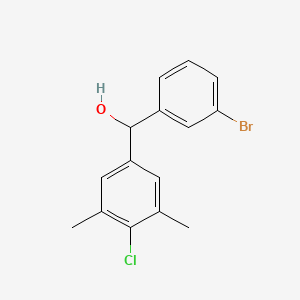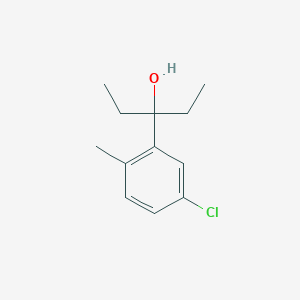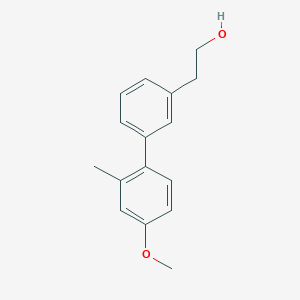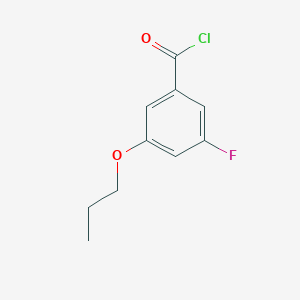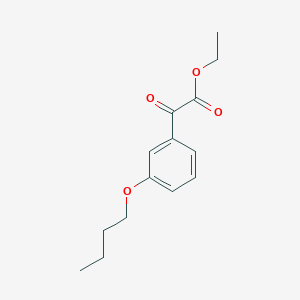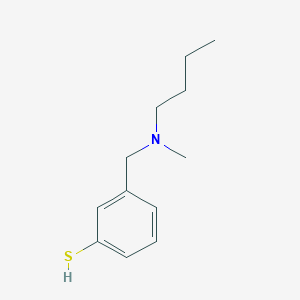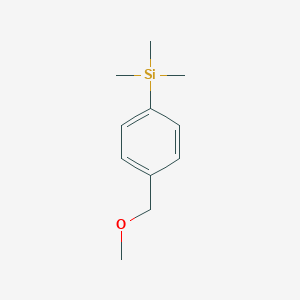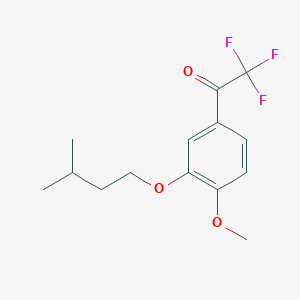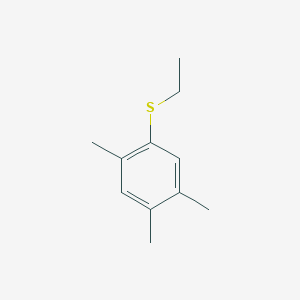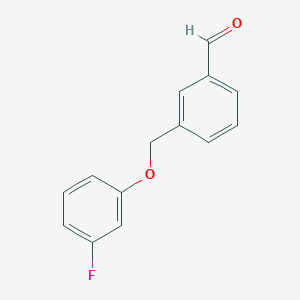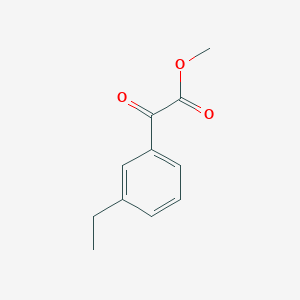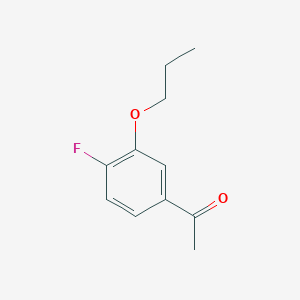
1-(4-Fluoro-3-propoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-propoxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . It is characterized by the presence of a fluoro group at the 4-position and a propoxy group at the 3-position on the phenyl ring, with an ethanone group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-propoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 3-propoxybenzaldehyde.
Chemical Reactions Analysis
1-(4-Fluoro-3-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Fluoro-3-propoxyphenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its binding affinity to target proteins or enzymes . The propoxy group provides additional hydrophobic interactions, contributing to the compound’s overall stability and activity .
Comparison with Similar Compounds
1-(4-Fluoro-3-propoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(4-Fluorophenyl)ethanone: Lacks the propoxy group, resulting in different chemical and biological properties.
1-(4-Fluoro-3-methoxyphenyl)ethanone: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
1-(4-Fluoro-3-ethoxyphenyl)ethanone: Features an ethoxy group, which affects its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-fluoro-3-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-7-9(8(2)13)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJZSCLNRYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
